molecular formula C11H16BrNO B2610942 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole CAS No. 1874621-25-6

3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole

Cat. No.: B2610942
CAS No.: 1874621-25-6
M. Wt: 258.159
InChI Key: DSQVSRTZIHXBGZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole is a brominated heterocyclic compound featuring a 1,2-oxazole core. The oxazole ring is substituted at positions 3, 4, and 5 with a bromomethyl group, a 2-methylpropyl (isobutyl) group, and a cyclopropyl moiety, respectively. The bromomethyl group (CH₂Br) serves as a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-7(2)5-9-10(6-12)13-14-11(9)8-3-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQVSRTZIHXBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(ON=C1CBr)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874621-25-6
Record name 3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of bromine or other brominating agents, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and 2-methylpropyl groups.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the oxazole ring.

Scientific Research Applications

3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl and 2-methylpropyl groups can influence the compound’s binding affinity and selectivity for its targets. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole with three related heterocyclic brominated compounds, emphasizing structural, spectroscopic, and synthetic differences.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Molecular Formula
3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole (Target) 1,2-Oxazole 3-Bromomethyl, 5-cyclopropyl, 4-(2-methylpropyl) Not provided*
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (EP 2021/41) Dihydropyrazol-3-one 4-Bromo, 5-bromomethyl, 2-(4’-isopropylphenyl), 1-methyl C₁₄H₁₆Br₂N₂O
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (IJPSDR 2017) Benzoxazole-oxadiazole 5-Benzoxazolyl, 2-(3-bromophenyl), N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine C₂₂H₁₅BrN₄O₂
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole (ChemBK 2015) 1,2,4-Oxadiazole 3-Bromomethyl, 5-isopropyl C₆H₉BrN₂O

Key Observations :

  • Heterocyclic Core : The target compound’s 1,2-oxazole ring differs from the 1,2,4-oxadiazole in and the fused benzoxazole-oxadiazole in . These variations influence electronic properties and stability.
  • Bromine Placement : The bromomethyl group in the target and contrasts with the aryl-bromine in and dual bromine atoms in , altering reactivity (e.g., nucleophilic substitution vs. aromatic coupling).
  • Substituent Effects : The cyclopropyl and isobutyl groups in the target enhance steric hindrance compared to the isopropyl group in or the aromatic substituents in .
Spectroscopic and Analytical Data
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (m/z) Elemental Analysis (Calc/Found)
Target Not provided Not provided Not provided Not provided
Not reported Not reported 331 [M+H]+ (100%) Not reported
3307 (NH), 1570 (C=N), 530 (C-Br) 2.45 (s, CH₃), 7.25–8.16 (m, Ar-H), 9.53 (s, NH) 448 [M+1] C: 59.40/59.08; H: 3.04/3.38; N: 12.15/12.53
Not reported Not reported Not reported C: 33.98; H: 4.28; N: 13.22*

Key Observations :

  • IR : The C-Br stretch (~530 cm⁻¹) in aligns with expected values for brominated compounds . The target likely exhibits similar absorption.
  • NMR : The target’s cyclopropyl protons would resonate near δ 0.5–1.5 (complex splitting), contrasting with the aromatic signals in (δ 7.25–8.16) .
  • Mass Spec : The target’s molecular weight is expected to exceed ’s (212 g/mol) due to larger substituents.

Key Observations :

  • Synthesis : The target’s synthesis may resemble ’s bromomethylation or ’s halogenation protocols .
  • Applications : Brominated heterocycles like are often bioactive, suggesting the target’s utility in drug discovery .

Biological Activity

Overview

3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a bromomethyl group, a cyclopropyl group, and a 2-methylpropyl group attached to an oxazole ring, which may influence its interaction with biological systems.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include bromination followed by cyclization to form the oxazole ring. Reaction conditions often involve controlled temperatures and the use of brominating agents to ensure selectivity and yield.

The biological activity of 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole is thought to arise from its interaction with specific molecular targets. The bromomethyl group acts as an electrophile, capable of reacting with nucleophilic sites in biological molecules. The structural features of the cyclopropyl and 2-methylpropyl groups may influence the compound's binding affinity and selectivity for its targets, while the oxazole ring can participate in hydrogen bonding and other stabilizing interactions.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a review highlighted various oxazole derivatives that demonstrated activity against bacterial strains such as S. aureus and E. coli, as well as fungal strains like C. albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Bacterial Strain
111.6C. albicans
120.8C. tropicalis
Ampicillin3.2E. coli

In a comparative study, compounds derived from oxazoles showed varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications can enhance their antimicrobial properties .

Anticancer Properties

Research has also explored the anticancer potential of oxazole derivatives, including those similar to 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole. For example, certain oxazole-based compounds have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression .

Table 2: COX-2 Inhibition by Oxazole Derivatives

CompoundCOX-2 Inhibition (%)Reference Drug
A85Aspirin
B75Ibuprofen

These findings suggest that modifications to the oxazole structure can lead to enhanced anticancer activity.

Case Studies

Several case studies have documented the biological effects of compounds related to or derived from oxazoles:

  • Cyclooxygenase Inhibitors : A study on a series of oxazolones indicated their potential as selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs .
  • Antimicrobial Screening : A comprehensive study evaluated various oxazole derivatives against multiple bacterial strains using standard reference drugs like ampicillin and ciprofloxacin, revealing promising results for several synthesized compounds .

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